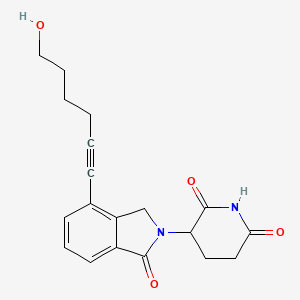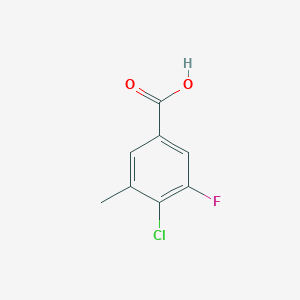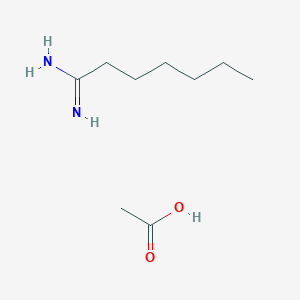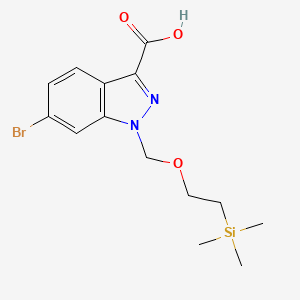![molecular formula C17H13N3O3 B14759622 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol CAS No. 6410-15-7](/img/structure/B14759622.png)
1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Azo compounds like this one are significant in various industrial applications due to their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-5-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the target azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The diazonium salt is generated in situ and immediately reacted with naphthalen-2-ol to prevent decomposition. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Reduction: The major products are the corresponding amines.
Oxidation: The major products are nitroso derivatives.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can enhance its stability and reactivity. The azo group can also undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol is unique due to the presence of both methyl and nitro groups on the phenyl ring. These substituents influence the compound’s electronic properties, making it distinct in terms of reactivity and stability compared to its analogs .
Properties
CAS No. |
6410-15-7 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[(2-methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-13(20(22)23)10-15(11)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3 |
InChI Key |
SKNAIYBSHVWTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
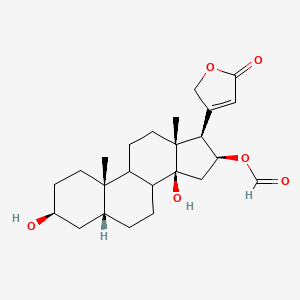
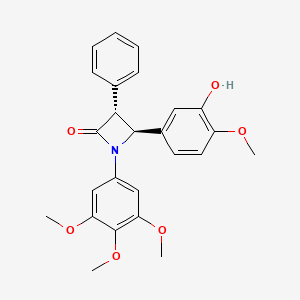
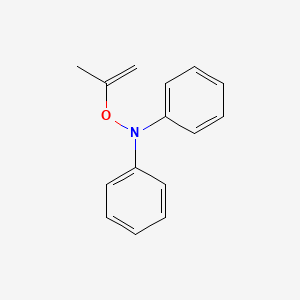

![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
